molecular formula C9H6ClNO3 B8546436 5-Chloro-4-cyano-2-methoxybenzoic acid

5-Chloro-4-cyano-2-methoxybenzoic acid

Cat. No.: B8546436
M. Wt: 211.60 g/mol
InChI Key: PPBZAWAOTGXIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-cyano-2-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₅ClNO₃ and a molecular weight of 211.45 g/mol (calculated). Its structure features a chlorine atom at position 5, a cyano group at position 4, and a methoxy group at position 2, attached to a benzoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances the acidity of the carboxylic acid moiety (lowering its pKa) compared to analogs with electron-donating groups.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-chloro-4-cyano-2-methoxybenzoic acid

InChI

InChI=1S/C9H6ClNO3/c1-14-8-2-5(4-11)7(10)3-6(8)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

PPBZAWAOTGXIQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Effects
This compound Cl (5), CN (4), OMe (2) 211.45 Cyano, Methoxy, Carboxylic Acid Hypothesized 5-HT₄ modulation; potential for modified receptor binding due to cyano group
4-Amino-5-chloro-2-methoxybenzoic acid esters (ML10302, SR59768) Cl (5), NH₂ (4), OMe (2) ~340–360 (ester forms) Amino, Methoxy, Ester Potent 5-HT₄ agonists; induce intestinal prokinesia without cardiac effects in dogs
5-Chloro-4-methoxy-2-methylbenzoic acid Cl (5), OMe (4), Me (2) 200.62 Methyl, Methoxy, Carboxylic Acid Higher lipophilicity (logP ~2.5*); no reported biological activity in evidence
Cisapride Cl (5), piperidinyl, methoxy ~465.9 Piperidine, Methoxy, Amide 5-HT₄ agonist with cardiac side effects (tachycardia, prolonged QTc)

*Estimated logP based on methyl substitution.

Physicochemical Properties

  • Acidity: The cyano group lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to the methyl-substituted analog (pKa ~4.0–4.5).
  • Solubility: The cyano derivative is less lipophilic (logP ~1.8*) than the methyl analog (logP ~2.5) but more lipophilic than the amino-substituted esters (logP ~1.0–1.5).
  • Stability: Cyano groups are generally hydrolytically stable under physiological conditions, unlike esters (e.g., ML10302), which may undergo enzymatic cleavage.

*Estimated using fragment-based methods.

Key Research Findings

Role of Substituent Polarity: Polar groups (e.g., amino, cyano) enhance receptor binding affinity but may reduce blood-brain barrier penetration. The cyano group’s dipole interactions could mimic amino functionality while improving metabolic stability.

Synthetic Versatility: The methyl and cyano substituents offer divergent routes for further derivatization. For example, cyano groups can be reduced to amines or converted into tetrazoles for enhanced bioactivity.

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